

# SR-29065: A Deep Dive into its Selectivity for REV-ERBα

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**SR-29065** has emerged as a significant chemical probe for elucidating the physiological roles of the nuclear receptor REV-ERB $\alpha$ . As a selective agonist, its ability to preferentially activate REV-ERB $\alpha$  over its isoform, REV-ERB $\beta$ , is critical for targeted therapeutic strategies and for dissecting the distinct functions of these two receptors. This technical guide provides a comprehensive overview of the selectivity of **SR-29065**, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

# **Quantitative Selectivity Data**

The selectivity of **SR-29065** for REV-ERB $\alpha$  over REV-ERB $\beta$  has been quantitatively determined through various biochemical and cell-based assays. The following table summarizes the key findings from the primary literature, highlighting the compound's preference for the alpha isoform.



| Assay Type                                       | Parameter | SR-29065<br>against<br>REV-ERBα | SR-29065<br>against<br>REV-ERBβ | Selectivity<br>(Fold) | Reference            |
|--------------------------------------------------|-----------|---------------------------------|---------------------------------|-----------------------|----------------------|
| TR-FRET Co-<br>repressor<br>Interaction<br>Assay | EC50      | 110 nM                          | > 30,000 nM                     | > 272-fold            | [He et al.,<br>2023] |
| Cellular Bmal1- Luciferase Reporter Assay        | IC50      | 230 nM                          | > 30,000 nM                     | > 130-fold            | [He et al.,<br>2023] |

# **Experimental Protocols**

The determination of **SR-29065**'s selectivity relies on robust and specific experimental protocols. The following sections detail the methodologies employed in the key experiments cited.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-repressor Interaction Assay

This biochemical assay directly measures the ability of **SR-29065** to promote the interaction between the REV-ERB ligand-binding domain (LBD) and a peptide from the co-repressor NCoR.

Principle: The assay utilizes a terbium (Tb)-labeled antibody that binds to a GST-tagged REV-ERB LBD (donor fluorophore) and a fluorescein-labeled NCoR co-repressor peptide (acceptor fluorophore). Upon agonist-induced interaction between the REV-ERB LBD and the NCoR peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

#### Protocol:

· Reagents:



- Recombinant GST-tagged human REV-ERBα LBD and REV-ERBβ LBD.
- Fluorescein-labeled NCoR peptide.
- Tb-labeled anti-GST antibody.
- Assay Buffer: 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, and 0.1% BSA.
- SR-29065 was serially diluted in DMSO.
- Procedure:
  - Assays were performed in 384-well plates.
  - To each well, the following were added in order:
    - Assay buffer.
    - GST-REV-ERB
       α LBD or GST-REV-ERB
       β LBD.
    - A mixture of fluorescein-NCoR peptide and Tb-anti-GST antibody.
    - Serial dilutions of SR-29065 or DMSO vehicle control.
  - The plate was incubated at room temperature for 1 hour.
  - TR-FRET signal was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for fluorescein) and 520 nm (for terbium).
- Data Analysis:
  - The ratio of the emission at 495 nm to 520 nm was calculated.
  - EC50 values were determined by fitting the dose-response data to a four-parameter logistical equation using graphing software.

## Cellular Bmal1-Luciferase Reporter Assay



This cell-based assay measures the functional consequence of REV-ERB activation by **SR-29065**, which is the repression of a REV-ERB target gene, Bmal1.

Principle: HEK293T cells are co-transfected with plasmids expressing full-length REV-ERB $\alpha$  or REV-ERB $\beta$  and a reporter plasmid containing the Bmal1 promoter driving the expression of luciferase. Activation of REV-ERB by an agonist leads to the repression of the Bmal1 promoter, resulting in a decrease in luciferase activity.

#### Protocol:

- Cell Culture and Transfection:
  - HEK293T cells were maintained in DMEM supplemented with 10% FBS and antibiotics.
  - Cells were seeded in 96-well plates.
  - The following day, cells were co-transfected with:
    - An expression vector for human REV-ERBα or REV-ERBβ.
    - A luciferase reporter vector driven by the mouse Bmal1 promoter.
    - A constitutively active Renilla luciferase vector for normalization.
- Compound Treatment:
  - 24 hours post-transfection, the media was replaced with fresh media containing serial dilutions of SR-29065 or DMSO vehicle control.
- Luciferase Assay:
  - After 24 hours of compound treatment, luciferase activity was measured using a dualluciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis:
  - Firefly luciferase activity was normalized to Renilla luciferase activity.



 IC50 values were calculated by fitting the dose-response curves to a four-parameter logistical equation.

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the REV-ERB $\alpha$  signaling pathway and the general experimental workflow for assessing the selectivity of compounds like **SR-29065**.



Click to download full resolution via product page

Caption: REV-ERBα Signaling Pathway Activation by **SR-29065**.





Click to download full resolution via product page

Caption: Experimental Workflow for SR-29065 Selectivity Profiling.

### Conclusion

The data presented in this guide unequivocally demonstrate that SR-29065 is a potent and selective agonist of REV-ERB $\alpha$ . The significant fold-difference in activity between REV-ERB $\alpha$  and REV-ERB $\beta$ , as determined by both biochemical and cell-based assays, establishes SR-29065 as a valuable tool for the specific modulation of REV-ERB $\alpha$ -mediated signaling pathways. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in future research endeavors.

 To cite this document: BenchChem. [SR-29065: A Deep Dive into its Selectivity for REV-ERBα]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15137125#sr-29065-selectivity-for-rev-erb-alpha-vs-beta]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com